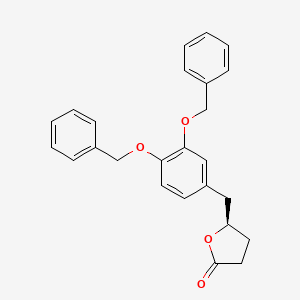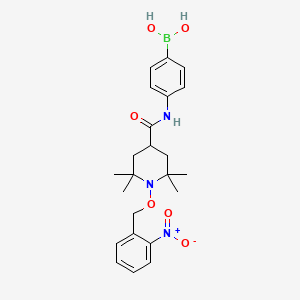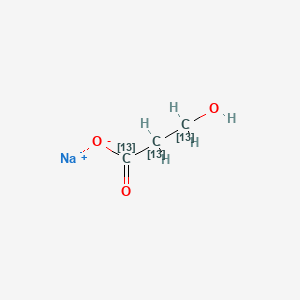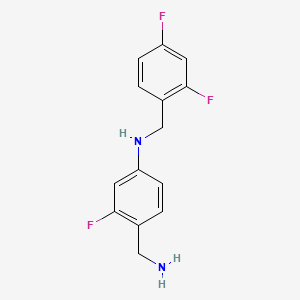
(R)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dihydrofuran ring, which is fused with a benzyl group substituted with benzyloxy groups at the 3 and 4 positions. The ®-configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the protection of the hydroxyl groups on the benzyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The protected benzyl intermediate undergoes cyclization with a suitable dihydrofuran precursor under acidic or basic conditions to form the dihydrofuran ring.
Deprotection: The final step involves the removal of the benzyl protecting groups using hydrogenation or other deprotection methods to yield the desired compound.
Industrial Production Methods
Industrial production of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzyloxy groups and dihydrofuran ring play crucial roles in binding interactions and overall activity.
類似化合物との比較
Similar Compounds
®-5-(3,4-Dimethoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(S)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one: Enantiomer with (S)-configuration.
5-(3,4-Bis(benzyloxy)phenyl)-2,3-dihydrofuran: Lacks the benzyl group.
Uniqueness
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is unique due to its specific ®-configuration and the presence of benzyloxy groups, which can influence its reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.
特性
分子式 |
C25H24O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(5R)-5-[[3,4-bis(phenylmethoxy)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C25H24O4/c26-25-14-12-22(29-25)15-21-11-13-23(27-17-19-7-3-1-4-8-19)24(16-21)28-18-20-9-5-2-6-10-20/h1-11,13,16,22H,12,14-15,17-18H2/t22-/m1/s1 |
InChIキー |
IPOONZCKCXAJSU-JOCHJYFZSA-N |
異性体SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)






![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)




